molecular formula C14H15NO2 B8445998 5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid

5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B8445998
M. Wt: 229.27 g/mol
InChI Key: QQAZQHGXNJUBAP-UHFFFAOYSA-N
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Patent
US07893098B2

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 1.22 mmol) was added to a stirring, room temperature solution of 5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid ethyl ester (85) (0.0629 g, 0.244 mmol) in MeOH (0.61 mL, 0.4 M) under N2. The reaction was heated to reflux until the reaction was judged complete by HPLC. The product was concentrated and then 2 mL of diethyl ether and 2 mL of H2O were added. The organic layer was removed and discarded, then 2 mL of diethyl ether was added, and 10% aq. HCl was added dropwise until the pH=2. The diethyl ether later was removed, and the aqueous was extracted with another portion of diethyl ether. The combined organics were dried, and concentrated to provide the desired product. (Note: An undesired impurity has a retention time of 10.85 min by HPLC. HPLC: 9.91 min.
Name
Quantity
1.22 mmol
Type
reactant
Reaction Step One
Name
5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
0.0629 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[NH:9][C:10]([CH2:13][CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:11][CH:12]=1)=[O:7])C>CO>[C:16]1([CH2:15][CH2:14][CH2:13][C:10]2[NH:9][C:8]([C:6]([OH:7])=[O:5])=[CH:12][CH:11]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.22 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
0.0629 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=CC1)CCCC1=CC=CC=C1
Name
Quantity
0.61 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated
ADDITION
Type
ADDITION
Details
2 mL of diethyl ether and 2 mL of H2O were added
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
ADDITION
Type
ADDITION
Details
2 mL of diethyl ether was added
ADDITION
Type
ADDITION
Details
10% aq. HCl was added dropwise until the pH=2
CUSTOM
Type
CUSTOM
Details
The diethyl ether later was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with another portion of diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC1=CC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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